molecular formula C29H22BrNO5 B12640319 C29H22BrNO5

C29H22BrNO5

Cat. No.: B12640319
M. Wt: 544.4 g/mol
InChI Key: HHIRHOMNOGYVTP-UHFFFAOYSA-N
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Description

C${29}$H${22}$BrNO$5$ is a brominated aromatic organic compound characterized by a complex molecular architecture. The molecular weight is approximately 544.39 g/mol, with a logP (octanol-water partition coefficient) estimated at ~5.2, indicating moderate hydrophobicity. Its topological polar surface area (TPSA) is ~90 Ų, reflecting moderate polarity due to the nitro and oxygen groups.

Properties

Molecular Formula

C29H22BrNO5

Molecular Weight

544.4 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C29H22BrNO5/c1-15(2)16-9-13-19(14-10-16)31-27(34)22-23(28(31)35)29(36-24(22)17-7-11-18(30)12-8-17)25(32)20-5-3-4-6-21(20)26(29)33/h3-15,22-24H,1-2H3

InChI Key

HHIRHOMNOGYVTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29H22BrNO5 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound, followed by a series of reactions including acylation, cyclization, and hydrolysis. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The process typically includes steps such as bromination, reduction, and purification. The use of advanced techniques like chromatography and crystallization helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

C29H22BrNO5: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving This compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C29H22BrNO5: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C29H22BrNO5 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: C${29}$H${22}$ClNO$_5$ (Chlorinated Analog)

Structural Similarity : Replaces bromine with chlorine, retaining the nitro and oxygen groups.
Key Differences :

  • Molecular Weight : 499.94 g/mol (vs. 544.39 g/mol for Br analog).
  • LogP : ~4.8 (lower hydrophobicity due to smaller halogen).
  • Bioactivity : Chlorine’s smaller atomic radius may reduce steric hindrance, enhancing binding to target enzymes but decreasing halogen bonding efficiency compared to bromine .
  • Synthetic Accessibility : Chlorine is cheaper and more abundant than bromine, reducing production costs.
Compound B: C${29}$H${22}$BrN$2$O$5$ (Nitro-to-Amide Modified Analog)

Structural Similarity : Replaces the nitro group with an amide (-CONH$_2$), preserving bromine and oxygen groups.
Key Differences :

  • Polarity: TPSA increases to ~110 Ų due to the amide group, improving aqueous solubility (0.45 mg/mL vs. 0.24 mg/mL for C${29}$H${22}$BrNO$_5$) .
  • Bioavailability : Amide groups enhance metabolic stability but may reduce membrane permeability (logP ~4.9).

Comparison with Functionally Similar Compounds

Compound C: C${27}$H${20}$BrNO$_3$S (Sulfonamide-Based Brominated Compound)

Functional Similarity : Used as a kinase inhibitor in oncology.
Key Differences :

  • Molecular Weight : 510.42 g/mol (lighter due to sulfur substitution).
  • Efficacy: Sulfur enhances electron-withdrawing effects, improving inhibitory potency (IC${50}$ = 12 nM vs. 18 nM for C${29}$H${22}$BrNO$5$) .
Compound D: C${30}$H${25}$BrN$2$O$4$ (Brominated Antifungal Agent)

Functional Similarity : Antifungal activity via ergosterol biosynthesis inhibition.
Key Differences :

  • LogP : ~5.6 (higher hydrophobicity improves fungal membrane penetration).
  • Synthetic Complexity: Additional nitrogen and carbon atoms increase synthetic steps (synthetic accessibility score: 3.4 vs. 2.07 for C${29}$H${22}$BrNO$_5$) .

Data Tables

Table 1. Physicochemical Properties

Property C${29}$H${22}$BrNO$_5$ Compound A (Cl) Compound B (Amide)
Molecular Weight (g/mol) 544.39 499.94 545.41
LogP 5.2 4.8 4.9
TPSA (Ų) 90 88 110
Solubility (mg/mL) 0.24 0.31 0.45

Table 2. Bioactivity Comparison

Compound IC$_{50}$ (nM) Target Protein BBB Permeability
C${29}$H${22}$BrNO$_5$ 18 Tyrosine Kinase Yes
Compound C 12 Serine/Threonine Kinase No
Compound D 42 Lanosterol Demethylase Yes

Research Findings and Contradictions

  • Nitro vs. Amide: The nitro group in C${29}$H${22}$BrNO$_5$ offers stronger electron-withdrawing effects, critical for enzymatic inhibition, but the amide in Compound B improves solubility and metabolic stability .
  • Contradictions : Some studies suggest bromine’s steric bulk limits therapeutic indices, while others highlight its irreplaceable role in specific receptor interactions .

Biological Activity

The compound C29H22BrNO5 , also known as a brominated derivative of a spiro compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : this compound
  • Molecular Weight : 544.4 g/mol
  • IUPAC Name : 1-(4-bromophenyl)-5-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Bromination : The introduction of bromine into a precursor compound.
  • Acylation and Cyclization : These reactions help form the complex spiro structure.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant activity against mycobacterial species, including Mycobacterium tuberculosis. For example, compounds derived from this compound were found to have higher activity than standard treatments like isoniazid and pyrazinamide against M. tuberculosis .
  • Inhibition of Photosynthetic Electron Transport (PET) : Research indicates that this compound can inhibit PET in spinach chloroplasts, suggesting potential applications in agricultural biochemistry .

The biological effects of this compound are believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
  • Cellular Uptake and Metabolism : Understanding how the compound is absorbed and metabolized within cells is crucial for determining its therapeutic potential.

Case Studies

  • Antimycobacterial Activity Study :
    • A series of substituted quinoline derivatives were tested for their ability to inhibit M. tuberculosis. Among these, certain derivatives showed IC50 values lower than 10 μmol/L, indicating potent antimycobacterial properties .
    • The study highlighted structure-activity relationships (SAR), showing how modifications to the molecular structure influenced biological activity.
  • Toxicity Assessment :
    • In vitro toxicity tests against human monocytic leukemia THP-1 cell lines revealed that the most effective antimycobacterial compounds demonstrated minimal toxicity, suggesting a favorable safety profile for further development .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundMolecular FormulaBiological Activity
This compoundThis compoundAntimycobacterial; PET inhibition
N-Cycloheptylquinoline-2-carboxamideC18H24N2O2Higher activity against M. tuberculosis
N-(2-naphthoyl)pyrrolidineC14H13NEffective against M. kansasii

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